molecular formula C20H22N2O3S B11657783 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11657783
M. Wt: 370.5 g/mol
InChI Key: ARUQHALSEXXQIA-UHFFFAOYSA-N
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Description

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds, with urea or thiourea under acidic or basic conditions.

    Introduction of the Phenylpropyl Group: This step can be achieved through alkylation reactions using phenylpropyl halides in the presence of a base.

    Incorporation of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a furan ring instead of a thiophene ring.

    3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its structure includes a tetrahydropyrimidine ring and various substituents such as a phenyl group and a thiophene ring. This unique combination of functional groups suggests significant potential for biological activity, particularly in pharmacological applications.

The molecular formula of this compound is C20_{20}H22_{22}N2_{2}O3_{3}S, with a molecular weight of 370.5 g/mol. The presence of the thiophene ring and the carboxylate moiety enhances its chemical reactivity and biological interactions.

Studies indicate that the biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking simulations have been employed to elucidate these interactions, revealing that variations in substituents on the pyrimidine ring can significantly affect binding affinities to target proteins involved in disease pathways. This understanding is crucial for optimizing the compound's pharmacological profile.

Antiviral Activity

Research has shown that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on similar tetrahydropyrimidine derivatives have demonstrated significant inhibitory effects against HIV-1, with some compounds showing EC50_{50} values as low as 3.13 μM .

Anticancer Potential

The compound's ability to inhibit specific protein targets suggests potential anticancer applications. Research indicates that modifications in the tetrahydropyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For example, structural analogs have been identified that demonstrate selective toxicity towards various cancer types while sparing normal cells .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of tetrahydropyrimidine derivatives against HIV-1. The results indicated that compounds with similar scaffolds demonstrated potent antiviral activities through direct interaction with viral proteins. The most active compound in this series exhibited an EC50_{50} value of approximately 0.32 μM in later stages of HIV replication .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that modifications to the tetrahydropyrimidine structure could lead to enhanced cytotoxicity. A derivative of this compound demonstrated significant growth inhibition in breast cancer cells with an IC50_{50} value of 15 μM .

Comparative Analysis

The following table compares the biological activities of structurally similar compounds:

Compound NameStructureAntiviral Activity (EC50_{50}, μM)Anticancer Activity (IC50_{50}, μM)
3-Phenylpropyl 1,6-dimethyl... Structure0.3215
Ethyl 6-Methyl... Structure3.13Not reported
Methyl 6-Methyl... Structure>16Not reported

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3-phenylpropyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H22N2O3S/c1-14-17(18(16-11-7-13-26-16)21-20(24)22(14)2)19(23)25-12-6-10-15-8-4-3-5-9-15/h3-5,7-9,11,13,18H,6,10,12H2,1-2H3,(H,21,24)

InChI Key

ARUQHALSEXXQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)OCCCC3=CC=CC=C3

Origin of Product

United States

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